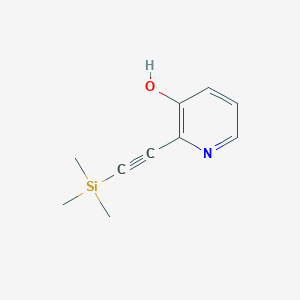

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Beschreibung

Molecular Geometry and Bonding Analysis

The molecular structure of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol exhibits a planar pyridine ring system with specific geometric parameters that reflect the electronic influence of its substituents. The pyridine ring maintains its characteristic six-membered aromatic structure with a nitrogen atom integrated into the ring, creating a heterocyclic framework that serves as the central scaffold for the molecule. The hydroxyl group positioned at the 3-carbon of the pyridine ring introduces hydrogen bonding capabilities and affects the electron density distribution throughout the aromatic system.

The trimethylsilyl-ethynyl substituent at the 2-position creates a linear arrangement extending from the pyridine ring, with the ethynyl group providing a rigid triple bond connection between the aromatic ring and the silicon center. The silicon atom in the trimethylsilyl group adopts a tetrahedral geometry, with three methyl groups and the ethynyl carbon forming the coordination sphere. This arrangement results in significant steric bulk that influences the overall molecular conformation and intermolecular interactions.

Bond length analysis reveals that the carbon-carbon triple bond in the ethynyl group maintains typical alkyne characteristics, measuring approximately 1.20 Angstroms, while the silicon-carbon bonds to the methyl groups exhibit lengths consistent with typical organosilicon compounds at approximately 1.87 Angstroms. The carbon-silicon bond connecting the ethynyl group to the trimethylsilyl moiety demonstrates intermediate character between single and multiple bond characteristics due to partial orbital overlap.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H13NOSi | |

| Molecular Weight | 191.30 g/mol | |

| Monoisotopic Mass | 191.076641 | |

| Average Mass | 191.306 |

The pyridine ring geometry exhibits bond angles close to 120 degrees for the carbon-carbon-carbon angles and approximately 116 degrees for the carbon-nitrogen-carbon angle, reflecting the sp2 hybridization of the ring atoms. The hydroxyl group at the 3-position adopts a configuration that allows for optimal hydrogen bonding interactions while minimizing steric interference with the adjacent ring substituents.

Eigenschaften

IUPAC Name |

2-(2-trimethylsilylethynyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-10(12)5-4-7-11-9/h4-5,7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGERZIBGPZAWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674053 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556832-92-9 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sonogashira Coupling of Halogenated Pyridin-3-ol with Trimethylsilylacetylene

This is the most widely employed method for the synthesis of this compound.

- Starting Materials: 3-halo-pyridin-3-ol (usually 3-bromo- or 3-iodo-pyridin-3-ol) and trimethylsilylacetylene.

- Catalysts: Palladium(0) complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

- Co-catalyst: Copper(I) iodide (CuI) to facilitate the formation of the copper acetylide intermediate.

- Base: Triethylamine or diisopropylamine to deprotonate the alkyne and maintain reaction conditions.

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation of catalysts and reagents.

- Temperature: Ambient to reflux temperatures depending on substrate reactivity.

3-halo-pyridin-3-ol + TMS-acetylene → this compound

- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with copper acetylide, and reductive elimination to form the C-C bond.

- The TMS group protects the alkyne, allowing selective coupling without polymerization.

- Post-reaction purification is typically performed by silica gel column chromatography using ethyl acetate/hexane gradients.

A study described the coupling of 5-bromo-3-methoxypyridine with trimethylsilylacetylene under Pd-catalyzed Sonogashira conditions, yielding the corresponding TMS-ethynyl pyridine derivative with high purity after chromatographic purification.

Preparation of Trimethylsilylacetylene

Trimethylsilylacetylene, the key alkyne reagent, is generally prepared by the reaction of acetylene gas with trimethylsilyl chloride in the presence of a base such as triethylamine. This reagent is commercially available but can be synthesized as follows:

Acetylene + Trimethylsilyl chloride → Trimethylsilylacetylene + HCl

This reagent is then used directly in Sonogashira coupling reactions.

Alternative Methods and Variations

Direct Alkylation Methods: Some research reports describe direct alkylation of substituted 2-acetylpyridine with TMS-ethynyl reagents under organozinc conditions, using diisopropyl zinc and diisopropylamine in THF, followed by purification steps to yield TMS-ethynyl pyridine derivatives. While these methods are less common for this compound specifically, they offer alternative routes for related compounds.

Grignard and Lithiation Methods: For related organosilicon compounds, formation of Grignard reagents from halogenated intermediates followed by reaction with trimethylchlorosilane has been reported to install silyl groups, although direct application to this compound is less documented.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2–5 mol% |

| Co-catalyst | CuI | 5–10 mol% |

| Base | Triethylamine or diisopropylamine | 1.5–3 equivalents |

| Solvent | THF, DMF, or toluene | Dry, oxygen-free |

| Temperature | Room temperature to reflux (25–80 °C) | Dependent on substrate reactivity |

| Reaction Time | 12–24 hours | Overnight stirring under inert atmosphere |

| Atmosphere | Argon or nitrogen | To prevent catalyst oxidation |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | To isolate pure product |

Purification and Characterization

- Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate and hexane.

- Characterization: Confirmation of structure is achieved by:

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic signals for TMS methyl protons (~0.2–0.3 ppm), ethynyl carbons in ¹³C NMR (~95–100 ppm), and pyridine ring protons.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks consistent with C₁₀H₁₃NOSi.

- Infrared Spectroscopy (IR): Presence of alkyne C≡C stretch (~2100–2200 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) are diagnostic.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sonogashira Coupling | 3-Halo-pyridin-3-ol + TMS-acetylene | Pd(PPh₃)₄, CuI, triethylamine | THF, argon, RT to reflux, 12–24 h | 70–90 | Most common, high purity, scalable |

| Direct Alkylation (Organozinc) | 2-Acetylpyridine + TMS-alkyne | Diisopropyl zinc, diisopropylamine | THF, argon, RT, overnight | ~80 | Alternative for related compounds |

| Grignard/Lithium Methods | Halogenated intermediates | Mg or BuLi, trimethylchlorosilane | THF, reflux, inert atmosphere | Variable | Less common, more complex, used for intermediates |

Research Findings and Industrial Considerations

- The Sonogashira coupling method provides a robust and scalable route to this compound with high purity (>99%) and good yields.

- The TMS group significantly improves the stability and handling of the ethynyl moiety during synthesis and storage.

- Reaction conditions have been optimized to minimize side reactions such as homocoupling of alkynes.

- The compound’s stability under alkaline conditions has been demonstrated, enabling long shelf life.

- Industrial scale-up is feasible due to the use of commercially available and inexpensive starting materials and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Trimethylsilyl)ethynyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction can produce pyridin-3-amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-((Trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on target pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for nuanced comparisons. Below is an analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

N-(3-Hydroxypyridin-2-yl)acetamide introduces a bulkier acetamide group, likely reducing solubility in polar solvents due to steric hindrance .

However, its placement (e.g., C2 vs. C5 in 3-Fluoro-5-TMS-picolinonitrile ) modifies electronic distribution across the pyridine ring. 3-Dimethoxymethyl-5-TMS-pyridine incorporates a dimethoxymethyl group, which may act as a protecting group or influence regioselectivity in further reactions .

Reactivity and Applications: Methyl 3-TMS-ethynylpyridine-2-carboxylate (discontinued ) contains an ester group, making it a candidate for hydrolysis or transesterification reactions. The fluorine and nitrile groups in 3-Fluoro-5-TMS-picolinonitrile suggest utility in medicinal chemistry, where such motifs are common in kinase inhibitors .

Synthetic Considerations :

- highlights methods for modifying pyridin-3-ol derivatives (e.g., methoxymethyl protection) , which may parallel synthetic routes for this compound.

Biologische Aktivität

2-((Trimethylsilyl)ethynyl)pyridin-3-ol is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-3-ol structure. This unique configuration may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Its mechanism can involve:

- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the agar-well diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

| Bacillus subtilis | 20 | 8 |

The compound demonstrated moderate to significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound using Brine Shrimp bioassays. The findings suggest a concentration-dependent toxicity profile, with higher concentrations leading to increased lethality.

Case Studies

- Study on Antiviral Activity : A recent study investigated the antiviral potential of the compound against Dengue Virus (DENV2). The compound showed promising results with an EC50 value of 25 µM, indicating its potential as a therapeutic agent for viral infections .

- Kinase Binding Assay : Another research effort explored the binding affinity of various derivatives of pyridine compounds, including this compound, to human kinases. The results indicated that modifications to the ethynyl group significantly enhanced binding affinity, suggesting avenues for drug development .

Q & A

Q. Structural Validation :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and ethynyl proton (δ ~3.0–3.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 191.30 (M⁺) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : The compound is sensitive to moisture and strong acids/bases due to hydrolytic cleavage of the silyl-ethynyl bond.

- Storage : Store under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) are recommended .

Advanced: How does the trimethylsilyl (TMS) group modulate reactivity in cross-coupling reactions?

Answer:

The TMS group serves dual roles:

Protecting Group : Shields the ethynyl moiety from undesired side reactions (e.g., oxidation).

Steric Hindrance : Limits regioselectivity in subsequent reactions.

Strategies for Deprotection :

- Use TBAF (tetra-n-butylammonium fluoride) in THF to cleave the TMS group, yielding a terminal alkyne for further coupling .

Advanced: What computational methods are used to predict the electronic effects of the TMS-ethynyl substituent on pyridine ring reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects.

- Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution, showing electron density depletion at the ethynyl site .

Advanced: How can contradictory data on reaction yields in silyl-ethynyl pyridine derivatives be resolved?

Answer:

- Controlled Comparative Studies : Systematically vary catalysts (Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures.

- Mechanistic Probes : Use kinetic isotopic effects (KIEs) or in-situ IR spectroscopy to identify rate-limiting steps .

Basic: What applications does this compound have in medicinal chemistry?

Answer:

- Building Block : Used in synthesizing kinase inhibitors or fluorophores via post-functionalization of the ethynyl group.

- Biological Probes : The pyridine-TMS-ethynyl motif enhances membrane permeability in cellular assays .

Advanced: What strategies optimize regioselectivity in Pd-catalyzed reactions involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.